molecular formula C6H11NO3S B3384944 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid CAS No. 59200-46-3

4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid

Cat. No. B3384944
CAS RN: 59200-46-3
M. Wt: 177.22 g/mol
InChI Key: BVFUUJNISLPELF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid, also known as OSEA, is a sulfur-containing amino acid that has been gaining attention in the scientific community due to its potential applications in various fields. OSEA is a derivative of cysteine and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has also been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells and enhance the immune system. Additionally, 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has been shown to improve glucose metabolism and reduce oxidative stress in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid in lab experiments is its ability to scavenge free radicals and inhibit the production of reactive oxygen species, which makes it a useful tool for studying oxidative stress and inflammation. However, one limitation of using 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid is its potential toxicity at high concentrations, which can affect the results of experiments.

Future Directions

There are several future directions for 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid research, including its potential use as a drug delivery system, its role in modulating various signaling pathways, and its potential use in agricultural and food science applications. Additionally, further research is needed to fully understand the mechanism of action of 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid and its potential toxicity at high concentrations.

Scientific Research Applications

4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor properties. It has also been studied for its potential use as a drug delivery system and as a diagnostic tool for certain diseases. In agriculture, 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has been shown to enhance plant growth and improve crop yield. In food science, 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid has been studied for its potential use as a food preservative and flavor enhancer.

properties

IUPAC Name

4-oxo-4-(2-sulfanylethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c8-5(7-3-4-11)1-2-6(9)10/h11H,1-4H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFUUJNISLPELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70625704
Record name 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid

CAS RN

59200-46-3
Record name 4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70625704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5 g of cysteamine and 6 g of succinic anhydride is stirred under an inert atmosphere at a temperature of about 100° C. The transformation of the starting products is practically total one-half hour after the beginning of the reaction. The mixture is dissolved in 50 cm3 of water to which are added, with stirring, 5 g of sulfonic acid resin and 3 g of zinc powder to transform the disulfide present in the mixture. The resin is removed by filtration and the filtrate is concentrated under reduced pressure. After drying, 9 g of N-(2-mercapto ethyl) succinamic acid are obtained whose characteristics are identical to those of the acid obtained following the procedure of section (a), above.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
sulfonic acid
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
disulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid
Reactant of Route 3
Reactant of Route 3
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid
Reactant of Route 4
Reactant of Route 4
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid
Reactant of Route 5
Reactant of Route 5
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-Oxo-4-[(2-sulfanylethyl)amino]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.